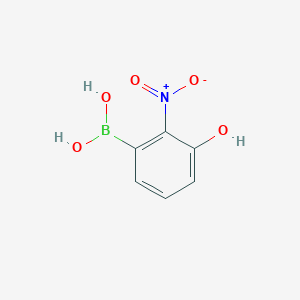
3-Hydroxy-2-nitrophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-nitrophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with hydroxyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 3-hydroxy-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Formation of 3-nitro-2-oxo-phenylboronic acid.
Reduction: Formation of 3-hydroxy-2-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
3-Hydroxy-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of 3-Hydroxy-2-nitrophenylboronic acid largely depends on its functional groups:
Boronic Acid Group: Acts as a Lewis acid, facilitating various chemical reactions, including cross-coupling and complexation with diols.
Hydroxyl Group: Participates in hydrogen bonding and can be involved in oxidation-reduction reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
類似化合物との比較
- 3-Nitrophenylboronic acid
- 2-Hydroxyphenylboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
Comparison: 3-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which provides a distinct reactivity profile. Compared to 3-nitrophenylboronic acid, it has an additional hydroxyl group that can participate in hydrogen bonding and oxidation reactions. Compared to 2-hydroxyphenylboronic acid, the nitro group adds an electron-withdrawing effect, altering the compound’s reactivity and stability .
特性
分子式 |
C6H6BNO5 |
|---|---|
分子量 |
182.93 g/mol |
IUPAC名 |
(3-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9-11H |
InChIキー |
OWCZDXRYPHSNEL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)O)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
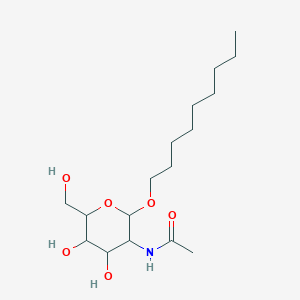
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
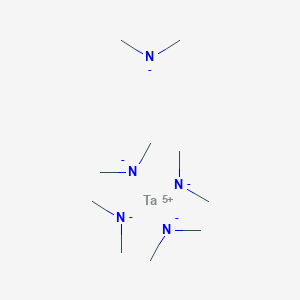
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
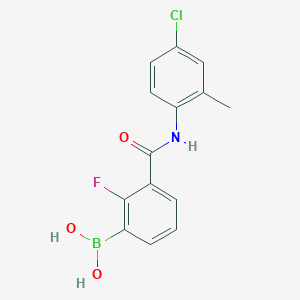
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)
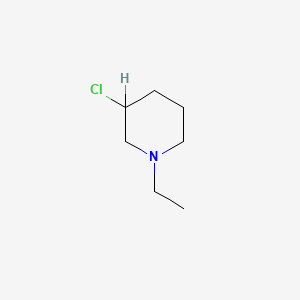
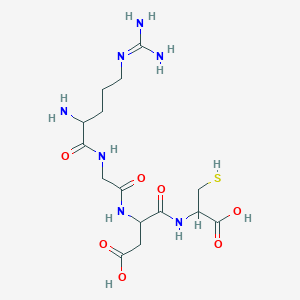
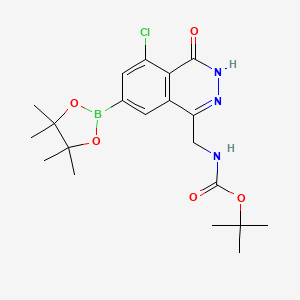
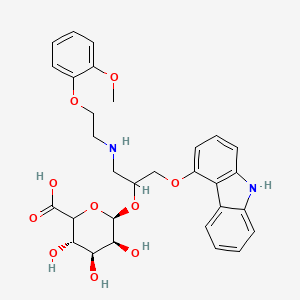
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
